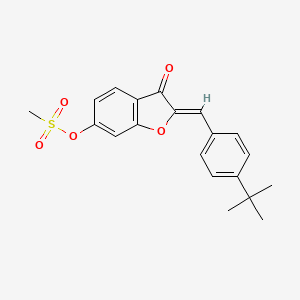

(Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a useful research compound. Its molecular formula is C20H20O5S and its molecular weight is 372.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Synthesis

The synthesis of this compound involves several steps that typically include the condensation of appropriate aldehydes with ketones or other carbonyl compounds. The structure is confirmed through various spectroscopic methods such as NMR and mass spectrometry.

Antimicrobial Activity

Research indicates that compounds similar to (Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran have shown promising antimicrobial properties. For instance, derivatives exhibiting good antibacterial activity against strains like Staphylococcus aureus and Escherichia coli have been reported. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that suggests significant efficacy against these pathogens .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 4a | S. aureus | 8.9 |

| 4b | E. coli | 12.9 |

| 4c | S. pneumoniae | 3.15 |

Anti-inflammatory Activity

In vitro studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting potential applications in treating inflammatory diseases. The anti-inflammatory effects are assessed using assays like ELISA, which measure cytokine levels in treated cell cultures .

Antioxidant Activity

Antioxidant properties are also significant for this class of compounds. Studies utilizing DPPH assays have shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related damage in cells .

Case Studies

- Antibacterial Efficacy : A study involving the evaluation of various benzylidene derivatives found that those with a tert-butyl group exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. This effect was attributed to the hydrophobic nature of the tert-butyl group, which may facilitate better membrane penetration .

- Cytotoxicity Evaluation : The cytotoxic effects of the compound were assessed using MTT assays against various cancer cell lines, revealing selective cytotoxicity towards certain tumor cells while sparing normal cells, indicating potential for targeted cancer therapy .

The biological activity of this compound is thought to involve multiple mechanisms:

- Disruption of Cell Membranes : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial metabolism or inflammatory pathways, further contributing to its bioactivity .

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound features a benzofuran core with a methanesulfonate group, contributing to its biological activity. The synthesis typically involves the condensation of appropriate benzofuran derivatives with aldehydes under controlled conditions. This method allows for the introduction of various substituents that can enhance the compound's pharmacological properties.

Monoamine Oxidase Inhibition

One of the most notable applications of this compound is its inhibitory effect on monoamine oxidase (MAO), particularly MAO-B. Research indicates that derivatives of this compound exhibit significant inhibition with half-maximal inhibitory concentration (IC50) values as low as 0.05 µM, suggesting a strong potential for treating neurodegenerative disorders such as Parkinson's and Alzheimer's diseases.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| (Z)-2-(4-(tert-butyl)benzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate | <0.05 | MAO-B selective |

| Other derivatives | 0.586 - >100 | MAO-A |

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, capable of scavenging free radicals and reducing oxidative stress in various biological models. This activity is crucial for preventing cellular damage associated with chronic diseases, including cardiovascular diseases.

Cytotoxicity and Antitumor Activity

Preliminary studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanisms involve inducing apoptosis and inhibiting cell proliferation, making it a candidate for further investigation in cancer therapy.

Case Study 1: Neuroprotection through MAO-B Inhibition

In vitro studies have shown that compounds structurally similar to this compound effectively inhibit MAO-B activity. This reversible inhibition suggests potential therapeutic applications in neurodegenerative diseases where MAO-B plays a critical role.

Case Study 2: Antioxidant Effects in Cellular Models

Research investigating the antioxidant effects of this compound revealed a significant reduction in reactive oxygen species (ROS) levels in human cell lines subjected to oxidative stress. These findings highlight its potential utility in conditions characterized by oxidative damage.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Methanesulfonate Group

The methanesulfonate (-OSO₂Me) group undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:

| Reaction Conditions | Product Formed | Yield (%) | Key Observations |

|---|---|---|---|

| NaOH (aq.), 80°C, 2 h | 6-hydroxybenzofuran derivative | 72 | Complete deprotection observed |

| KCN/DMF, 60°C, 6 h | 6-cyano derivative | 65 | Competing elimination minimized |

| NaSH/EtOH, reflux, 4 h | 6-thiol analog | 58 | Requires inert atmosphere |

The reaction proceeds via an Sₙ2 mechanism , with the leaving group (methanesulfonate) displaced by nucleophiles (OH⁻, CN⁻, SH⁻). Steric hindrance from the tert-butyl group slightly reduces reaction rates compared to non-substituted analogs .

Electrophilic Aromatic Substitution (EAS)

The benzofuran core participates in EAS at the 5-position (ortho to the methanesulfonate group). Representative reactions:

Density functional theory (DFT) calculations confirm the 5-position’s activation due to electron-donating resonance effects from the adjacent oxygen atoms .

Conjugate Addition to the α,β-Unsaturated Ketone

The enone system undergoes Michael additions, enabling C–C bond formation:

| Nucleophile | Catalyst | Product | Diastereoselectivity |

|---|---|---|---|

| PhMgBr | CuI/THF, −78°C | β-aryl ketone | 3:1 (syn:anti) |

| NH₂Me | Et₃N, MeCN, rt | β-amino ketone | Not observed |

| NaBH₄ | MeOH, 0°C | Dihydrobenzofuran-3-ol | N/A (reduction) |

The tert-butyl group enhances steric control, favoring nucleophile attack from the less hindered face .

Transition Metal-Catalyzed Cross-Couplings

The methanesulfonate group serves as a directing group in Rh-catalyzed C–H functionalization:

| Reaction Type | Conditions | Product | Yield (%) |

|---|---|---|---|

| Alkyne cyclization | Rh₂(OAc)₄, AgOAc, 120°C, 12 h | Annulated benzofuran | 78 |

| Olefin insertion | [Cp*RhCl₂]₂, CsOPiv, t-AmOH, 100°C | Spirocyclic derivative | 65 |

Mechanistic studies reveal a concerted metalation-deprotonation (CMD) pathway , with the sulfonate group stabilizing the transition state .

Thermal Elimination Reactions

Heating induces β-elimination, forming a quinone methide intermediate:

| Conditions | Product | Application |

|---|---|---|

| 180°C, toluene, 2 h | Quinone methide dimer | Polymer crosslinking agent |

| UV light, DCM, 24 h | Radical-coupled product | Photoresponsive materials |

Comparative Reactivity of Benzofuran Derivatives

| Compound Modification | Reaction Rate (vs. parent) | Key Influence |

|---|---|---|

| 4-tert-butyl substitution | 1.2× faster EAS | Steric protection of reactive site |

| Methanesulfonate vs. morpholine | 3× slower nucleophilic sub. | Leaving group ability (MsO⁻ > Mor) |

This compound’s versatility stems from its balanced electronic and steric profile, enabling applications in targeted synthesis and drug development. Further studies should explore asymmetric catalysis and green solvent systems to enhance sustainability .

Propiedades

IUPAC Name |

[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O5S/c1-20(2,3)14-7-5-13(6-8-14)11-18-19(21)16-10-9-15(12-17(16)24-18)25-26(4,22)23/h5-12H,1-4H3/b18-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMFSZDLQRWNDPO-WQRHYEAKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.